![molecular formula C14H13ClFNO3S B6548912 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide CAS No. 1105234-44-3](/img/structure/B6548912.png)
3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide
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Description
The compound “3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide”, this would involve a benzene ring substituted with a chloro group at the 3-position, a fluoro group at the 4-position, and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with a 2-phenoxyethyl group .Future Directions
The future directions for research on “3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide” could include studying its synthesis, its physical and chemical properties, its reactivity, and its potential applications. This could involve experimental studies to determine its properties and behavior, as well as computational studies to predict its properties and behavior .
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis to introduce fluorine into neutral organic molecules .
Mode of Action
Similar compounds are known to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds are known to be stable, easy-to-handle, crystalline materials which readily transfer f+ to enolates and carbanions .
Result of Action
Similar compounds are known to be used in the electrophilic difluorination of dihalopyridines with butyl lithium .
Action Environment
Similar compounds are known to be stable and easy-to-handle .
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c15-13-10-12(6-7-14(13)16)21(18,19)17-8-9-20-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSDDSHENUCMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide |
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